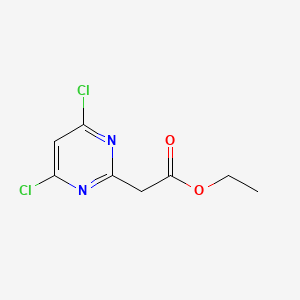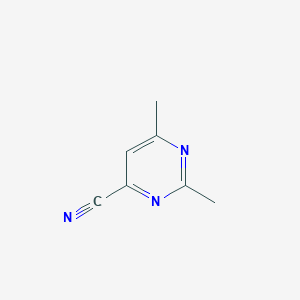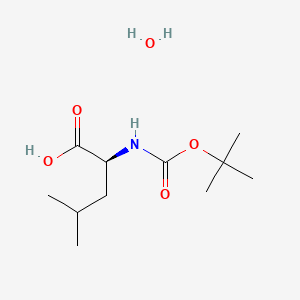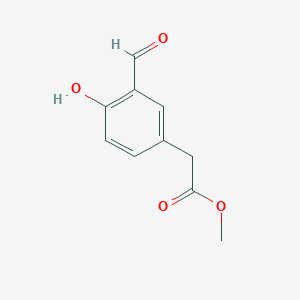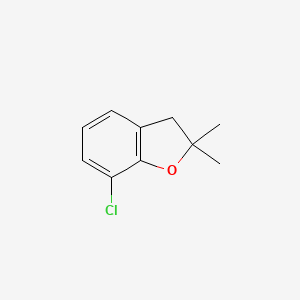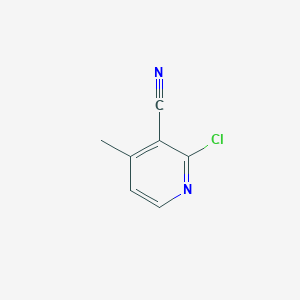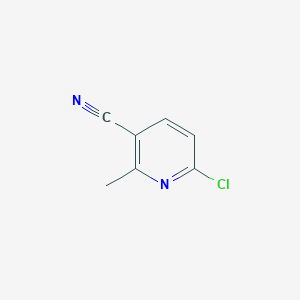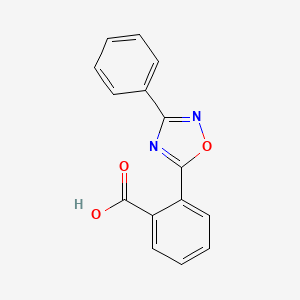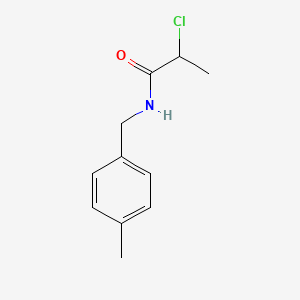
2-chloro-N-(4-methylbenzyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(4-methylbenzyl)propanamide is an organic compound with the molecular formula C11H14ClNO and a molecular weight of 211.688 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is characterized by the presence of a chloro group, a benzyl group substituted with a methyl group, and a propanamide moiety.
Preparation Methods
The synthesis of 2-chloro-N-(4-methylbenzyl)propanamide typically involves the reaction of 4-methylbenzylamine with 2-chloropropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-methylbenzylamine+2-chloropropanoyl chloride→this compound+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to ensure consistency and efficiency.
Chemical Reactions Analysis
2-chloro-N-(4-methylbenzyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group on the benzyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution reactions, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-chloro-N-(4-methylbenzyl)propanamide is used extensively in scientific research, particularly in the field of proteomics . It serves as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function. Additionally, it is used in medicinal chemistry for the development of new therapeutic agents and in industrial applications for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-methylbenzyl)propanamide involves its interaction with nucleophilic sites on proteins and peptides. The chloro group acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles such as amines and thiols. This reactivity is exploited in proteomics research to modify specific amino acid residues, thereby facilitating the study of protein interactions and functions.
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-(4-methylbenzyl)propanamide include:
3-chloro-N-(4-methylbenzyl)propanamide: Differing by the position of the chloro group on the propanamide chain.
2-chloro-N-(4-methoxybenzyl)propanamide: Differing by the presence of a methoxy group on the benzyl ring instead of a methyl group.
2-chloro-N-(4-fluorobenzyl)propanamide: Differing by the presence of a fluorine atom on the benzyl ring instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in research and industry.
Properties
IUPAC Name |
2-chloro-N-[(4-methylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-8-3-5-10(6-4-8)7-13-11(14)9(2)12/h3-6,9H,7H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUITZLONWBSHSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585356 |
Source


|
| Record name | 2-Chloro-N-[(4-methylphenyl)methyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91131-15-6 |
Source


|
| Record name | 2-Chloro-N-[(4-methylphenyl)methyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-ol](/img/structure/B1355566.png)
